1-Isopropenyladamantane

Description

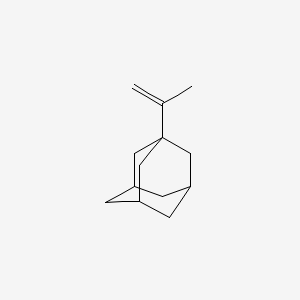

1-Isopropenyladamantane is a bicyclic hydrocarbon derivative of adamantane, characterized by an isopropenyl group (–CH₂–C(CH₃)=CH₂) attached to the adamantane framework. These compounds share common synthetic strategies, such as functionalizing adamantane via alkylation or nucleophilic substitution, and are often analyzed using NMR, GC-MS, and elemental analysis .

Properties

CAS No. |

773-33-1 |

|---|---|

Molecular Formula |

C13H20 |

Molecular Weight |

176.30 g/mol |

IUPAC Name |

1-prop-1-en-2-yladamantane |

InChI |

InChI=1S/C13H20/c1-9(2)13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1,3-8H2,2H3 |

InChI Key |

IATJIZFUHGLZBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-isopropenyladamantane (inferred structure) with analogous adamantane derivatives from the provided evidence, focusing on structural features, synthesis, and reactivity.

1-(3-Isoselenocyanatopropyl)adamantane

- Structure: Contains a propyl chain linking adamantane to an isoselenocyanate (–SeCN) group .

- Synthesis: Prepared via a two-step reaction: 3-(Adamantan-1-yl)propanenitrile is reduced to 3-(adamantan-1-yl)propan-1-amine. The amine reacts with elemental selenium to form the isoselenocyanate .

- Reactivity: The isoselenocyanate group enables participation in nucleophilic reactions, similar to isocyanides, but with enhanced polarizability due to selenium .

- Applications: Potential in multicomponent reactions (e.g., Ugi, Passerini) for synthesizing selenoureas or bioactive molecules .

1-(1-Isocyanoethyl)adamantane

- Structure: Features an isocyano (–NC) group attached via an ethyl bridge to adamantane .

- Synthesis : Optimized via Hofmann isonitrile synthesis from a primary amine precursor .

- Reactivity: The isocyano group acts as a versatile synthon in multicomponent reactions, forming peptidomimetics or heterocycles .

- Applications : Used in drug discovery for generating molecular diversity .

1-Phenyladamantane

- Structure : Adamantane substituted with a phenyl group at the 1-position .

- Synthesis : Typically synthesized via Friedel-Crafts alkylation of benzene with 1-bromoadamantane .

- Reactivity : The electron-rich phenyl group enhances stability and aromatic interactions.

2-Isopropyl-2-methacryloyloxyadamantane

- Structure : Contains a methacryloyloxy group (–O–CO–C(CH₃)=CH₂) and an isopropyl substituent .

- Synthesis : Prepared via esterification of 2-isopropyl-2-hydroxyadamantane with methacryloyl chloride .

- Reactivity : The methacrylate moiety enables polymerization, making it useful in resins and coatings .

Data Tables

Table 2: Analytical Data Comparison

Key Research Findings

Synthetic Flexibility : Adamantane derivatives are synthesized via alkylation, amination, or esterification, with intermediates like nitriles or amines enabling functional group diversification .

Reactivity Trends: Isoselenocyanates exhibit higher electrophilicity than isothiocyanates due to selenium’s polarizability . Isocyanides participate in multicomponent reactions, forming complex architectures .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.